molecular formula C70H98N22O18S4 B1574725 Eptifibatide Impurity 3

Eptifibatide Impurity 3

货号 B1574725
分子量: 1663.93
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.

科学研究应用

Identification and Characterization

  • Characterization in Drug Formulation : A study focused on the characterization of a new impurity, related to Asp-clipped eptifibatide, detected in eptifibatide samples manufactured by a new process. The impurity was analyzed using tandem mass spectrometry and identified as a linear peptide formed by the reaction of the amino group of tryptophan with formaldehyde and subsequent electrophilic attack on indole nitrogen (Wang, Feder, & Hsieh, 2003).

Analytical Methods

  • High-Performance Liquid Chromatography Method : Development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for qualitative and quantitative determination of Eptifibatide and its impurities in bulk and pharmaceutical dosage forms (Girija, Kasimala, & Anna, 2021).

Drug Formulation and Stability

  • Stabilization by Cosolvents : A study on improving the drug stability of Eptifibatide for room temperature storage and transportation by formulating it in a semi-aqueous vehicle. This formulation substantially increased the drug's stability compared to aqueous vehicles (Zhao & Yalkowsky, 2001).

  • HPLC Method for Stability Study : A high-performance liquid chromatographic method was developed and validated for the stability study of Eptifibatide. This method was optimized for separating Eptifibatide from its degradation products under various stress conditions (Elzanfaly, Amer, Galal, & Zaazaa, 2019).

Pharmacodynamics and Pharmacokinetics

  • Pharmacodynamics in Percutaneous Coronary Intervention : Investigation of the pharmacodynamics and pharmacokinetics of Eptifibatide in elective percutaneous coronary intervention, focusing on optimal dosing for achieving inhibition of platelet aggregation (Gilchrist et al., 2001).

  • Clinical Pharmacology in Higher Dose : A study describing the dose-exploration phase of Eptifibatide in patients who underwent elective percutaneous coronary intervention, evaluating the dependence of treatment outcomes on proper dosing selection (Tcheng et al., 2001).

属性

产品名称

Eptifibatide Impurity 3

分子式

C70H98N22O18S4

分子量

1663.93

序列

deamino-Cys(1)-hArg-Gly-Asp-Trp-Pro-Cys(2)-NH2,deamino-Cys(2)-hArg-Gly-Asp-Trp-Pro-Cys(1)-NH2 (Disulfide bond)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。